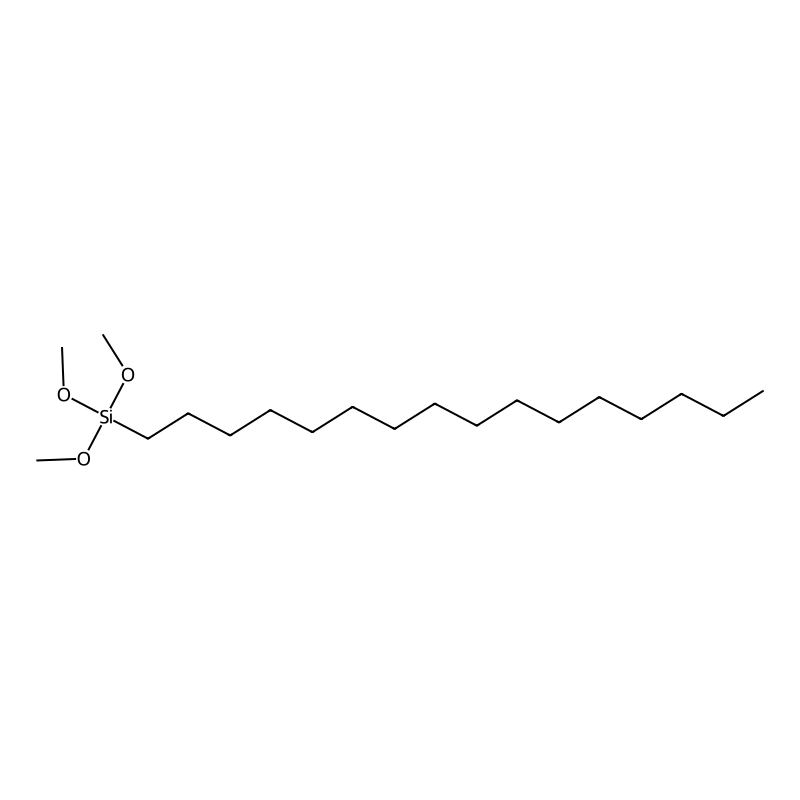

Hexadecyltrimethoxysilane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

hexadecyltrimethoxysilane chemical characterization

Chemical Identification & Properties

The table below summarizes the fundamental identification data and physical properties for Hexadecyltrimethoxysilane found in the search results.

| Property | Details |

|---|---|

| CAS Number | 16415-12-6 [1] [2] |

| Molecular Formula | C19H42O3Si [1] [2] |

| Molecular Weight | 346.62 g/mol [1] / 346.63 g/mol [2] |

| Synonyms | Trimethoxy(hexadecyl)silane, Trimethoxyhexadecylsilane [1] [2] |

| IUPAC Name | This compound [2] |

| SMILES | CCCCCCCCCCCCCCCCSi(OC)OC [2] |

| Physical Form | Liquid [2] |

| Color | Colorless [2] |

| Boiling Point | 155°C [2] |

| Purity | ≥85.0% (GC) [2] |

Recommended Characterization Workflow

The search results lack experimental protocols for characterizing this compound. The diagram below outlines a logical, multi-stage workflow for its comprehensive technical characterization, which you can use to guide your laboratory analysis.

Pharmaceutical Context and Application Notes

While the search results do not directly link this compound to drug development, one source provides a relevant framework for understanding how such compounds might be applied.

- Relevance of Solubility and Permeability: In pharmaceutical development, the Biopharmaceutics Classification System (BCS) and Biopharmaceutics Drug Disposition Classification System (BDDCS) are crucial tools. They categorize drug substances based on their aqueous solubility and intestinal permeability, which are key determinants of a drug's absorption and bioavailability [3].

- Formulation Strategies for Poorly Soluble Compounds: Many new chemical entities are poorly soluble, falling into BCS Class II or IV. To enhance their bioavailability, formulators often employ advanced strategies. Silicon-containing compounds or silane derivatives can be explored as part of lipid-based formulations (LBFs) or supersaturating drug delivery systems, which aim to increase the solubility and dissolution rate of the active pharmaceutical ingredient [3].

Suggestions for Further Research

The search results are insufficient for creating a full whitepaper. To acquire the depth of information required, I suggest you:

- Consult Specialized Chemical Databases: Search directly in SciFinder, Reaxys, or PubChem using the CAS Number (16415-12-6). These databases are more likely to contain detailed spectral data (NMR, IR, MS), thermodynamic properties, and references to original scientific literature.

- Review Supplier Documentation: Obtain the Safety Data Sheet (SDS) and any available technical data sheets from chemical suppliers like Santa Cruz Biotechnology (SCBT) or TCI America, as these documents often contain more detailed safety and handling information.

- Explore Scientific Literature: Perform a targeted search on platforms like Google Scholar or PubMed for the compound name and its applications, such as "this compound surface modification" or "silane chemistry in drug delivery."

References

HDTMS hydrolysis and condensation mechanism

Reaction Mechanism of HDTMS

The functionalization of surfaces or polymers with HDTMS typically proceeds through a two-step sol-gel process: an initial hydrolysis followed by condensation. The diagrams below illustrate this mechanism when HDTMS reacts with a hydroxyl-rich surface, such as silica (SiO₂) or a pre-oxidized polymer.

The two-step hydrolysis-condensation mechanism for HDTMS surface functionalization.

- Step 1 - Hydrolysis: The methoxy groups (-OCH₃) of HDTMS are replaced by hydroxyl groups (-OH) in the presence of water, forming a reactive silanol intermediate and releasing methanol [1].

- Step 2 - Condensation: This silanol intermediate then reacts with hydroxyl groups present on a substrate surface (e.g., silica, fly ash, or a hydroxylated polymer). A covalent Si-O-Surface bond is formed, releasing a water molecule and creating a stable, hydrophobic monolayer [1] [2]. Condensation can also occur between two HDTMS molecules, leading to the formation of a polysiloxane network.

Key Reaction Parameters and Quantitative Data

The efficiency of the HDTMS reaction is influenced by several parameters. The table below summarizes critical variables and their effects, compiled from experimental studies.

| Parameter | Typinal Range / Condition | Impact on Reaction & Material Properties | Source / Application Context |

|---|---|---|---|

| HDTMS Concentration | 0.1 - 3% by weight (of MgO) | Higher concentration (e.g., 3%) significantly improves water resistance (residual strength coefficient of 0.91). | Modification of Magnesium Oxychloride Cement (MOC) [2] |

| Optimal HDTMS & FA | 3% HDTMS + 20% Fly Ash | Synergistic effect: maximizes 5-phase content, optimizes pore structure, and yields superior water resistance. | Modification of Magnesium Oxychloride Cement (MOC) [2] |

| Alkaline Conditions | Ammonia water (pH 12-13) | Catalyzes hydrolysis: dehydrofluorinates PVDF polymer to create -OH sites for subsequent HDTMS grafting. | Fabrication of PVDF-SiO₂-HDTMS composite membrane [1] |

| Presence of Fillers | Nano-SiO₂ particles | Provides abundant -OH groups on its surface, acting as a reaction site for condensation with HDTMS. | Fabrication of PVDF-SiO₂-HDTMS composite membrane [1] |

| Reaction Medium | Solvent: N-methyl-2-pyrrolidone (NMP) | Acts as the solvent medium for the non-solvent-induced phase-inversion process during composite formation. | Fabrication of PVDF-SiO₂-HDTMS composite membrane [1] |

Detailed Experimental Protocol

The following methodology is adapted from the fabrication of superhydrophobic PVDF-SiO₂-HDTMS composite hollow-fiber membranes, detailing a robust procedure for HDTMS incorporation [1].

Materials

- Primary Materials: HDTMS, Polyvinylidene fluoride (PVDF) pellets, nano-SiO₂ particles (e.g., 50 nm, hydrophilic).

- Solvents & Reagents: N-methyl-2-pyrrolidone (NMP), ammonia water (25-28%, pH 12-13), Diethanolamine (DEA), Ethanol.

- Equipment: Cement paste mixer, vacuum oven, hollow-fiber membrane spinning setup, vacuum degassing system.

Step-by-Step Procedure

Pre-treatment and Dope Preparation:

- Dry PVDF and SiO₂ in a vacuum oven at 70 ± 2 °C for 24 hours.

- Gradually add dehydrated PVDF to a stirred mixture of NMP, ammonia water, and SiO₂ at 60 °C until fully dissolved. The solution will typically turn brown, indicating the dehydrofluorination reaction creating -OH groups on the PVDF chains.

- Allow the solution to stand for 12 hours.

HDTMS Grafting:

- Add HDTMS to the polymer solution and stir at room temperature for 12 hours to form a homogeneous dope. During this step, hydrolyzed HDTMS condenses with the -OH groups on the PVDF chains and SiO₂ particles.

Membrane Fabrication (Phase Inversion):

- Degas the dope under vacuum overnight.

- Spin the hollow-fiber membranes using a dry-jet wet-spinning phase-inversion method.

- Use ethanol as the external coagulant and distilled water as the bore liquid.

- Immediately after spinning, immerse the membranes in pure ethanol for 15 minutes, then store in water for 3 days to remove residual solvents.

- Finally, immerse in methanol for one day to protect pore structure and air-dry.

Characterization and Validation

- Hydrophobicity: Confirm success by measuring the water contact angle. A successful reaction yields a superhydrophobic surface with a high contact angle [1].

- Chemical Structure: Use Fourier-Transform Infrared Spectroscopy (FTIR) to identify the presence of key functional groups, notably the Si-O-Si and Si-C stretches around 1000-1100 cm⁻¹ and 1250 cm⁻¹, respectively, and the long alkyl chains (C-H stretches) around 2900 cm⁻¹ [2].

- Performance: For applications like membrane contactors, conduct long-term CO₂ absorption flux tests to validate stability. For cement composites, measure the softening coefficient (ratio of wet to dry compressive strength) to quantify water resistance improvement [1] [2].

Application Notes for Professionals

- Scalability and Control: The described protocol is suitable for scaling and allows for tuning of final material properties (e.g., viscosity, hydrophobicity) by adjusting parameters like HDTMS concentration, SiO₂ filler amount, and reaction time [1] [3].

- Quality Control: The "quasi-single-turnover" assay principle mentioned in GTPase studies [4] can be conceptually adapted. To check for incomplete reactions or non-specific binding, use controlled experiments with sub-stoichiometric HDTMS and analyze the surface post-reaction.

- Safety and Sustainability: While HDTMS modification enhances material durability and can lead to longer-lasting products, the process involves chemicals like NMP. Always adhere to green chemistry principles where possible, such as waste solvent recovery [1] [5].

References

- 1. Long-term stability of PVDF-SiO2- HDTMS composite hollow fiber... [pmc.ncbi.nlm.nih.gov]

- 2. Effects of Fly Ash and Hexadecyltrimethoxysilane on the Compressive... [pmc.ncbi.nlm.nih.gov]

- 3. Direct Comparison between Ring-Opening Polymerization and... [tis.wu.ac.th]

- 4. sciencedirect.com/topics/biochemistry-genetics-and-molecular-biology... [sciencedirect.com]

- 5. Peptide Synthesis Methods for Drug Development [numaferm.com]

Experimental Protocols for Amorphous HDTMS Films

The following table summarizes key methodologies for creating amorphous HDTMS-based films from recent research.

| Application / Composite Material | Core Methodology | Detailed Protocol for HDTMS Integration | Resulting Film Nature |

|---|---|---|---|

| Superhydrophobic Textiles [1] | Spray-coating | Organically modified SiO₂ nanospheres (alkylated with HDTMS) and P(MMA-BA) nanoparticles were dispersed in ethanol. The mixture was sprayed onto a polyester fabric on a 60°C hot stage using an airbrush (50 kPa pressure, 10 cm working distance). [1] | Amorphous Photonic Structure (APS) |

| CO₂ Absorption Membrane [2] | Phase-inversion (Fiber Spinning) | PVDF, SiO₂, and HDTMS were dissolved in N-methyl-2-pyrrolidone (NMP) with ammonia water. The solution was spun into hollow fibers via a dry-jet wet-spinning process, immersing the fibers in ethanol and water post-spinning to remove solvents. [2] | Amorphous composite membrane |

| Water-Resistant Cement [3] | Direct Mixing | HDTMS was directly added to the mixture of magnesium oxychloride cement (MOC) and fly ash. The components were blended in a cement paste mixer for 2 minutes before molding and curing. [3] | Amorphous within cement matrix |

| Nanoplastic Extraction [4] | Solution-based Functionalization | ~40 mg of 25 nm iron nanoparticles (FeNPs) were added to a methanol solution containing HDTMS and mixed overnight on a vortex mixer (480 rpm). The resulting HDTMS-FeNPs were used to capture nanoplastics. [4] | Amorphous functional coating |

Quantitative Data on Amorphous HDTMS Film Performance

The performance of these amorphous HDTMS-modified materials is quantified through key metrics in their respective applications.

| Application / Composite Material | Key Performance Metrics | Quantitative Results |

|---|---|---|

| Superhydrophobic Textiles [1] | Contact Angle, Stability | The fabricated fabrics exhibited superhydrophobicity and liquid-repellent properties, maintaining stable structural color. [1] |

| CO₂ Absorption Membrane [2] | Mass Transfer Flux, Long-term Stability | Initial CO₂ flux: (2.39 \times 10^{-3} ) mol/m²s. After 20 days: (2.31 \times 10^{-3} ) mol/m²s (only 3% decrease), demonstrating excellent stability. [2] |

| Water-Resistant Cement [3] | Compressive Strength, Softening Coefficient | The residual strength coefficient (indicating water resistance) remained at 0.91 after 7 days of immersion in water with 20% fly ash and 3% HDTMS. [3] |

| Nanoplastic Extraction [4] | Particle Recovery Rate | Recovery rates for Pd-doped nanoplastics: 84.9% (Ultrapure water), 78.9% (Synthetic freshwater), 70.4% (Freshwater with NOM), 56.1% (Marine water). [4] |

Film Formation & Characterization Workflows

The process for creating and analyzing a superhydrophobic amorphous HDTMS-SiO₂ film involves several stages, from particle synthesis to final testing. The diagram below outlines this workflow.

Workflow for creating a superhydrophobic amorphous HDTMS-SiO₂ film. [1]

Characterizing the formed film is crucial to confirm its amorphous structure and desired properties. The diagram below illustrates a general characterization workflow.

General workflow for characterizing amorphous HDTMS-composite films. [2] [3]

Key Formation Mechanisms and Characteristics

- Formation of Amorphous Structures: The amorphous nature of HDTMS-derived films arises from the hydrolysis and polycondensation of HDTMS molecules, forming a disordered, cross-linked polysiloxane network. In composites, this network bonds with fillers (like SiO₂) and polymer matrices (like PVDF), creating a complex, non-crystalline structure. [2]

- Role of HDTMS: HDTMS acts as a hydrophobic modifier. Its long hexadecyl alkyl chain (C16) provides low surface energy, while the methoxysilane groups anchor the molecule to oxide surfaces or within a polymer matrix, imparting water repellency and stability. [1] [2] [3]

- Controlling Film Formation: The process can be controlled by:

Based on the current search results, HDTMS is consistently used to form amorphous films and composite structures rather than crystalline ones. If your research requires information on inducing crystallinity in organosilane films, you may need to explore alternative silane compounds or consult specialized literature on Langmuir-Blodgett films or self-assembled monolayers with different molecular structures.

References

- 1. Facile Fabrication of Amorphous Photonic Structures with... [pmc.ncbi.nlm.nih.gov]

- 2. Long-term stability of PVDF-SiO2- HDTMS composite hollow fiber... [pmc.ncbi.nlm.nih.gov]

- 3. Effects of Fly Ash and Hexadecyltrimethoxysilane on the Compressive... [pmc.ncbi.nlm.nih.gov]

- 4. Extraction and concentration of nanoplastic particles from aqueous... [microplastics.springeropen.com]

FTIR Spectroscopy: Core Principles and Instrumentation

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying organic and some inorganic materials by measuring their absorption of infrared light at various wavelengths, which provides a molecular fingerprint [1] [2].

The key advantage of FTIR over older dispersive infrared spectroscopy lies in its use of an interferometer and the application of the Fourier Transform mathematical process. This confers the Fourier Transform advantage: it allows the spectrometer to collect high-resolution spectral data over a wide spectral range much more rapidly and with a better signal-to-noise ratio [1] [3].

The heart of an FTIR spectrometer is typically a Michelson interferometer [1] [3]. Its working principle and the overall FTIR process are summarized in the diagram below.

FTIR spectrometer workflow using a Michelson interferometer.

Key Experimental Protocols and Methodologies

The choice of sampling technique is critical and depends on the physical state of the sample (solid, liquid, gas) and the analytical requirements. The following table summarizes common techniques, with Attenuated Total Reflectance (ATR) being the most prevalent for solids and liquids in modern labs [3] [4].

| Technique | Sample Type | Core Protocol | Key Considerations |

|---|

| Attenuated Total Reflectance (ATR) | Solids, Liquids, Gels | Place sample in direct contact with ATR crystal (e.g., diamond, ZnSe). Press solid sample with clamp for good contact [3]. | Minimal preparation; non-destructive; suitable for hard solids and powders; ATR correction needed on spectra [3]. | | Transmission | Solids, Liquids, Gases | For solids: grind with KBr and press into pellet. For liquids: place between two IR-transparent windows [3]. | Historically standard; requires IR-transparent substrates; pellet preparation can be time-consuming [4]. | | Reflectance | Solids, Surfaces | Focus IR beam onto sample surface and collect the reflected light. No contact required [4]. | Non-contact; good for rough surfaces, thin films, and microplastic analysis on filters [4]. |

A generalized workflow for collecting and processing a spectrum, common to all these techniques, is as follows.

General workflow for FTIR spectral acquisition and analysis.

Interpreting FTIR Spectra: A Functional Group Guide

An FTIR spectrum is a plot of wavenumber (cm⁻¹) on the x-axis against absorbance or transmittance on the y-axis [2]. The spectrum is typically divided into two main regions [2]:

- Functional Group Region (4000–1500 cm⁻¹): Contains absorptions from stretching vibrations of key functional groups (e.g., O-H, C=O, N-H). These bands are more straightforward to assign.

- Fingerprint Region (1500–400 cm⁻¹): Contains complex vibrations from the molecule as a whole. It is unique to each compound and is crucial for confirmation against spectral libraries.

The table below lists characteristic absorption bands for major functional groups, which is essential for manual interpretation [5].

| Frequency Range (cm⁻¹) | Appearance | Group / Vibration | Compound Class |

|---|---|---|---|

| 3700–3550 | Medium, Sharp | O-H Stretch | Free Alcohol |

| 3550–3200 | Strong, Broad | O-H Stretch | Hydrogen-bonded Alcohol, Carboxylic Acid |

| 3500–3300 | Medium | N-H Stretch | Primary Amine |

| 3100–3000 | Medium | C-H Stretch | Alkene |

| 3000–2840 | Medium | C-H Stretch | Alkane |

| 2830–2695 | Medium | C-H Stretch | Aldehyde |

| 2260–2222 | Weak | C≡N Stretch | Nitrile |

| 1815–1785 | Strong | C=O Stretch | Acid Halide |

| 1760 | Strong | C=O Stretch | Carboxylic Acid (monomer) |

| 1740–1720 | Strong | C=O Stretch | Aldehyde, Ester |

| 1725–1705 | Strong | C=O Stretch | Aliphatic Ketone |

| 1720–1706 | Strong | C=O Stretch | Carboxylic Acid (dimer) |

| 1670–1600 | Medium | C=C Stretch | Alkene |

| 1650–1580 | Medium | N-H Bend | Amine |

| 1550–1500 | Strong | N-O Stretch | Nitro Compound |

| 1470–1450 | Medium | C-H Bend | Alkane |

| 1250–1020 | Medium | C-N Stretch | Amine |

| 1000–650 | Strong | =C-H Bend | Alkene (out-of-plane) |

Advanced Applications and Data Analysis

For complex samples, such as environmental microplastics or biological mixtures, simple spectral matching may not be sufficient. Advanced workflows combine FTIR imaging with multivariate analysis (MVA) and machine learning for semi-automated classification [4]. A typical protocol involves:

- Building a Reference Library: Collecting reflectance-FTIR spectra from known, pure polymers [4].

- Pre-processing: Applying techniques like scaling and normalization to the spectral data.

- Model Training: Using algorithms like Partial Least Squares-Discriminant Analysis (PLS-DA) to build a classification model [4].

- Prediction: Applying the model to unknown samples to identify polymer types with high specificity and sensitivity [4].

I hope this in-depth technical guide provides a solid foundation for your research and development work.

- For identifying an unknown compound, the most effective method is to compare its spectrum against a commercial or in-house spectral library, as the fingerprint region is highly specific [2].

- If you are troubleshooting a specific analysis, the choice of sampling technique (ATR vs. Transmission vs. Reflectance) is often the key variable, as it can significantly impact spectral quality and features [3] [4].

References

- 1. Fourier-transform infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 2. Analysis Beginner's Guide: Interpreting Results | Innovatech FTIR [innovatechlabs.com]

- 3. IR Spectroscopy and FTIR Spectroscopy: How... | Technology Networks [technologynetworks.com]

- 4. Development of a rapid detection protocol for microplastics using... [pubs.rsc.org]

- 5. Analysis - Interpret your FTIR quickly! 2023 FTIR data [unitechlink.com]

HDTMS thermal stability TGA analysis

TGA Data for HDTMS-Modified Cotton

The following table summarizes the key finding from a TGA analysis of cotton fabric modified with a nanocomposite containing HDTMS [1].

| Material | Key Finding in TGA | Interpretation |

|---|---|---|

| TiO₂-AC/HDTMS Modified Cotton | Exhibited excellent thermal stability. | The modified fabric showed enhanced resistance to thermal decomposition compared to the original material, confirming the effectiveness of the coating [1]. |

Experimental Protocol Overview

The TGA data is derived from a study that fabricated a superhydrophobic cotton fabric using a TiO₂-supported activated carbon (TiO₂-AC) nanocomposite and a fluoride-free hexadecyltrimethoxysilane (HDTMS) coupling agent [1]. The experimental workflow is summarized in the diagram below.

Experimental workflow for creating and characterizing HDTMS-modified cotton fabric.

Detailed Methodology [1]

Surface Modification:

- Process: A simple one-step dip-rolling technique was used.

- Coating Formulation: The coating solution consisted of activated carbon-supported titanium dioxide (TiO₂-AC) nanocomposites and the silane coupling agent HDTMS.

- Key Reaction: HDTMS hydrolyzes and condenses to form a cross-linked siloxane (Si-O-Si) network on the fabric surface. The long alkyl chains of HDTMS provide water repellency.

Material Characterization:

- The modified fabric was characterized using several techniques alongside TGA:

- Scanning Electron Microscopy (SEM) and Atomic Force Microscope (AFM): Confirmed the creation of a micro-/nano-scale rough structure, crucial for superhydrophobicity.

- Fourier Transform Infrared Spectroscopy (FT-IR) and X-ray Photoelectron Spectroscopy (XPS): Verified the presence of HDTMS-derived alkyl groups and the siloxane structure on the cotton surface.

- The modified fabric was characterized using several techniques alongside TGA:

Key Insights on Thermal Stability

References

Comprehensive Technical Guide: HDTMS XRD Characterization for Advanced Materials Research

Introduction to XRD Characterization of HDTMS-Modified Materials

Hexadecyltrimethoxysilane (HDTMS) has emerged as a crucial functionalization agent for advanced materials development across pharmaceutical, environmental, and materials science domains. The long-chain alkyl silane structure of HDTMS enables surface modification that imparts hydrophobic properties, enhances chemical functionality, and modifies interfacial interactions in composite materials. X-ray diffraction (XRD) serves as an indispensable analytical technique for characterizing the structural consequences of HDTMS functionalization, providing critical insights into crystallographic changes, phase composition, and structure-property relationships in modified materials.

The fundamental importance of XRD characterization for HDTMS-modified systems lies in its ability to non-destructively probe material structure across multiple length scales, from atomic arrangements to macroscopic crystal forms. This technical guide comprehensively addresses the theory, methodology, and application of XRD for HDTMS-characterization, specifically tailored for researchers and scientists engaged in pharmaceutical development and advanced materials design. Through detailed protocols, quantitative data synthesis, and visual workflow representations, this document provides a foundational reference for implementing XRD analysis within HDTMS-focused research programs, enabling precise structural elucidation and accelerating materials innovation.

XRD Fundamental Principles and Theoretical Framework

Core Principles of X-Ray Diffraction

X-ray diffraction (XRD) represents a powerful non-destructive analytical technique used to evaluate crystalline materials and determine their fundamental structural properties at atomic and molecular scales. The technique operates on the principle of elastic scattering, where monochromatic X-rays interact with electrons surrounding atoms in a crystalline lattice, causing the X-rays to scatter in all directions while producing constructive interference at specific angles. This interference creates a unique diffraction pattern that serves as a structural "fingerprint" for material identification and analysis. The key requirement for XRD analysis is that the material must possess long-range periodic atomic arrangement to produce sharp diffraction peaks; amorphous materials typically produce only broad, diffuse scattering patterns rather than distinct diffraction peaks. [1]

The versatility of XRD extends from routine quality control in manufacturing to cutting-edge research in materials development, providing both qualitative and quantitative information about crystalline materials. The technique can identify different phases present in a sample, determine their relative concentrations, measure lattice parameters, assess crystal quality, evaluate preferred orientation effects, and analyze crystallite size and strain. Industries ranging from pharmaceuticals to aerospace rely heavily on XRD for ensuring product quality, developing new materials, and understanding critical structure-property relationships that dictate material performance. [1]

Bragg's Law and Its Experimental Significance

Bragg's Law, formulated by William Lawrence Bragg in 1913, represents the fundamental mathematical relationship governing XRD phenomena. This equation describes the precise conditions necessary for constructive interference of X-rays scattered by parallel crystal planes:

nλ = 2d sin θ

Where:

- n = order of diffraction (integer: 1, 2, 3...)

- λ = X-ray wavelength, typically 1.5418 Å for copper Kα radiation

- d = interplanar spacing, the perpendicular distance between parallel crystal planes

- θ = Bragg angle, the angle between the incident X-ray beam and crystal plane [1]

The practical applications of Bragg's Law in HDTMS materials characterization are extensive. The relationship enables calculation of distances between crystal planes (d-spacing) using measured diffraction angles, which is essential for understanding crystal structures and their modifications following HDTMS functionalization. Through measurement of multiple diffraction peaks, researchers can determine precise unit cell dimensions (lattice parameters), while tracking d-spacing changes under stress conditions reveals strain and residual stress states in materials. Additionally, observing how d-spacing evolves during thermal or chemical treatment provides valuable insights into phase transformations and structural stability of HDTMS-modified systems. [1]

HDTMS Applications and XRD Characterization Approaches

HDTMS in Superhydrophobic Coating Applications

Superhydrophobic coatings functionalized with HDTMS represent a significant advancement in surface engineering, particularly for pharmaceutical applications requiring water-repellent, self-cleaning, or anti-corrosion properties. Research demonstrates that HDTMS/calcite coatings created through Bacillus subtilis-induced mineralization and subsequent HDTMS spraying exhibit exceptional superhydrophobicity with water contact angles of 156°. These biomimetic coatings display excellent self-cleaning, anti-icing, and anti-corrosion performance, maintaining functionality even in harsh marine environments. The mechanically robust superhydrophobicity arises from hierarchically structured biomineralized surfaces with roughness at two different length scales: nanostructure roughness to provide water repellency and microstructure roughness to provide durability. [2]

The XRD characterization of these HDTMS/calcite coatings provides critical insights into their structural foundation and performance capabilities. XRD analysis confirmed the crystal structure of the biomineralized film, with phase identification achieved using a PANalytical X'Pert PRO XRD system operating at 40 kV and 10 mA, with Cu Kα radiation scanning at 0.26° s⁻¹ within the 2θ range of 20-90°. This structural analysis verified the successful formation of calcite crystals with appropriate lattice parameters for supporting the hierarchical roughness essential to superhydrophobic performance. The combination of XRD with complementary techniques like FTIR, which confirmed successful HDTMS grafting onto the biomineralized film, provides a comprehensive characterization approach for these multifunctional coatings. [2]

HDTMS in Adsorption Material Applications

HDTMS-functionalized adsorbents have demonstrated significant capabilities for pharmaceutical compound removal from aqueous systems, though with varying efficiency compared to shorter-chain silane modifications. Research comparing octyltrimethoxysilane (OTMS) and HDTMS functionalized on natural silica-coated magnetic materials (NMM@SiO₂) revealed interesting structure-performance relationships. The adsorption properties for pharmaceutical compounds including ciprofloxacin (CIP) and chloramphenicol (CAP) showed that the OTMS-functionalized adsorbent demonstrated higher adsorption capacity than its HDTMS counterpart, with capacities of 87.83 mg g⁻¹ for CIP and 56.44 mg g⁻¹ for CAP. The optimal conditions for both adsorbents occurred at pH 6, with contact times of 60 minutes for CIP and 90 minutes for CAP, and an initial concentration of 250 mg L⁻¹. [3]

The XRD analysis of these functionalized materials confirmed successful silane functionalization and provided insights into the structural basis for their adsorption behavior. Characterization studies verified that the functionalization process preserved the fundamental crystal structure of the magnetic silica support while modifying surface properties. The adsorption kinetics followed a pseudo-second-order model, and adsorption isotherms were consistent with the Freundlich model, suggesting multilayer adsorption on heterogeneous surfaces. Thermodynamic parameters indicated an exothermic reaction (negative ΔH), spontaneous process (negative ΔG), and increased randomness (positive ΔS) at the solid-solution interface during adsorption. These findings demonstrate how XRD characterization contributes to understanding the structural foundation of adsorption phenomena in HDTMS-modified materials. [3]

Table 1: HDTMS-Modified Material Performance in Pharmaceutical Applications

| Application | Material System | Key Performance Metrics | Optimal Conditions | Reference |

|---|

| Drug Adsorption | HDTMS-functionalized NMM@SiO₂ | CAP adsorption: 56.44 mg g⁻¹ CIP adsorption: Lower than OTMS | pH 6, 90 min (CAP) 250 mg L⁻¹ initial concentration | [3] | | Superhydrophobic Coating | HDTMS/Calcite Coating | Water contact angle: 156° Excellent self-cleaning, anti-icing, anti-corrosion | Bacillus subtilis-induced mineralization 3× HDTMS spraying (30s each) | [2] |

Experimental Protocols for XRD Characterization

Sample Preparation Methodologies

Proper sample preparation is critical for obtaining high-quality XRD data that accurately represents the material's structural characteristics. The preparation method varies significantly depending on the physical form of the HDTMS-modified material, with distinct protocols for powder versus thin film specimens. For powder samples, the process begins with obtaining an alligator clip, glass slide, spatula, and appropriate powder sample holder. After washing all tools with alcohol or ethanol in the sample preparation area, a glass slide is clipped onto the powder sample holder. The holder is then filled and packed with sample powder using a spatula, followed by tapping the setup vertically on the counter to pack and plunging the spatula to free up loose areas and pack them thoroughly. Once the powder sample holder is adequately packed, the alligator clips are removed and the slide is carefully taken off. The edges of the holder are wiped with kim wipes and alcohol to prevent XRD contamination by loose powder, taking care not to disrupt the powder surface, which must be as flat as possible for optimal analysis. [4]

For thin film samples containing HDTMS modifications, the preparation process differs substantially. Researchers obtain a small piece of clay, weight, glass slide, and specimen holder from the sample preparation area. After cleaning all items (except clay) with alcohol, the sample is sized to fit within the holder edges. Clay is balled and formed into a cylinder slightly higher than the edges, then stuck onto the sample holder. The sample is centered on top of the clay, and a glass slide is pressed down onto the specimen to even it with the holder edges. The glass is kept on the specimen while a weight is placed on top of the setup. It is crucial to ensure the specimen is larger than the clay surface with no clay visible. After waiting 5 minutes to prevent clay shifting, the weight and glass are carefully removed, and the sample is ready for loading. This approach ensures proper orientation and stability of thin film specimens during XRD analysis. [4]

XRD Instrument Operation and Data Collection

Instrument operation for XRD analysis requires precise calibration and parameter optimization to ensure accurate structural characterization of HDTMS-modified materials. The process begins with centering the prepared sample on the instrument stage by pulling the spring-loaded platform down far enough to slide the sample in, pushing from the edges, and centering with center lines on the stage. For system initialization, the kV knob is turned to -45 and the mA knob to 30, ensuring not to exceed these settings. Standard slit widths are verified before closing the XRD door and engaging the red safety button to commence analysis. [4]

Data collection protocols vary based on specific characterization goals but generally follow consistent principles. Using appropriate software (e.g., DMSNT), researchers create a new event list and select normal scan mode. After browsing to the appropriate directory path and naming the scan file with a descriptive sample identification, slit selection is configured for normal slit widths. Scan settings are chosen based on the information required for specific experimental objectives, typically involving discussion with experienced personnel. The event is saved before initializing hardware and confirming goniometer position. Enabling real-time display in the scan status window allows researchers to monitor progress throughout the measurement process. These standardized procedures ensure consistent, reproducible XRD data collection for HDTMS-modified materials across different instruments and operators. [4]

Table 2: XRD Experimental Parameters for HDTMS-Modified Materials

| Parameter | HDTMS/Calcite Coating [2] | General Powder XRD [4] | High-Resolution XRD [5] |

|---|---|---|---|

| X-Ray Source | Cu Kα | Cu Kα | Synchrotron (17 keV) |

| Voltage/Current | 40 kV, 10 mA | 45 kV, 30 mA | Not specified |

| Scan Range (2θ) | 20-90° | Dependent on sample | Selective Bragg reflections |

| Scan Rate | 0.26° s⁻¹ | Dependent on sample | 0.03° per image (200 images/measurement) |

| Measurement Time | Not specified | Dependent on scan parameters | 100 seconds per measurement |

Data Analysis and Interpretation Methodologies

XRD Pattern Analysis and Phase Identification

XRD pattern interpretation forms the cornerstone of structural analysis for HDTMS-modified materials, providing essential information about phase composition, crystallinity, and structural modifications induced by functionalization. An XRD pattern displays diffraction intensity versus diffraction angle (2θ), where each peak corresponds to a specific set of parallel crystal planes characterized by Miller indices (hkl). The peak position directly relates to d-spacing through Bragg's law, enabling determination of lattice parameters, phase identification, and detection of structural changes due to composition, temperature, or pressure variations. Peak intensity indicates the atomic arrangement within the crystal structure and relative abundance of different phases, with intensity ratios providing information about preferred orientation effects and enabling quantitative phase analysis. Peak width reveals crystal quality, including crystallite size and microstrain effects, where narrow peaks indicate large, well-formed crystals with minimal strain, while broad peaks suggest small crystallites or high levels of structural disorder. Peak shape provides insights into crystal defects, stacking faults, and other structural imperfections, with asymmetric peak shapes often indicating compositional gradients or structural distortions. [1]

Advanced analysis techniques for HDTMS-characterization include the Vegard's Law approach (also known as the rule of mixtures), which allows concentration of a component in a mixture to be calculated by comparing the current lattice parameter to that of each pure substance. This quantitative method enables precise determination of phase ratios in complex HDTMS-modified systems. Additionally, Rietveld refinement provides comprehensive structural information by fitting the entire diffraction pattern rather than individual peaks, enabling precise determination of lattice parameters, atomic positions, and phase percentages in multi-component systems containing HDTMS-modified phases. These sophisticated analysis methods transform raw XRD data into meaningful structural information that guides materials development and optimization. [4]

Multiscale XRD Characterization Approaches

Advanced materials characterization increasingly employs multiscale XRD approaches that combine multiple techniques to overcome individual methodological limitations. A powerful example integrates dark-field X-ray microscopy (DFXM) with high-resolution XRD (HR-XRD) to achieve comprehensive structural analysis across length scales. DFXM is a high-resolution, X-ray-based diffraction microstructure imaging technique that uses an objective lens aligned with the diffracted beam to magnify a single Bragg reflection, enabling spatial resolution of local variations in elastic strain and orientation inside embedded crystals with high spatial (~60 nm) and angular (~0.001°) resolution. This technique is particularly valuable for characterizing small, highly deformed grains that are often difficult to resolve using standard diffraction microstructure imaging techniques. [5]

The complementary combination of DFXM with HR-XRD enables researchers to "zoom in and out" of reciprocal space during in-situ investigations. In the "zoomed out" mode, researchers measure a sampling of Bragg reflections with HR-XRD to track relative grain volume for thousands of sub-surface grains during dynamic processes like annealing. Then, at selected points during the process, they "zoom in" to examine individual grains of interest using DFXM. This multiscale approach provides both statistical understanding of material kinetics and high-resolution insight into internal grain structure, offering a comprehensive characterization strategy for complex HDTMS-modified materials undergoing processing or performance testing. The technique pairing is particularly valuable for pharmaceutical applications where both bulk structural properties and localized structural features influence product performance and stability. [5]

Visualization and Workflow Implementation

XRD Experimental Workflow Diagram

The experimental workflow for XRD characterization of HDTMS-modified materials involves a systematic sequence from sample preparation through data analysis. The following Graphviz diagram illustrates this comprehensive process:

XRD workflow for HDTMS materials: sample preparation to data analysis.

HDTMS Functionalization and Characterization Diagram

The process of HDTMS functionalization and subsequent XRD characterization follows a specific sequence that varies based on application requirements. The following Graphviz diagram illustrates two primary pathways for HDTMS integration in material systems:

HDTMS functionalization pathways with XRD structural verification.

Conclusion and Research Implications

XRD characterization provides indispensable structural insights for HDTMS-modified materials across pharmaceutical and advanced materials applications. This comprehensive technical guide has detailed the theoretical principles, methodological approaches, and practical applications of XRD analysis for HDTMS-functionalized systems, emphasizing standardized protocols for reproducible results. The integrated characterization strategy combining XRD with complementary analytical techniques enables researchers to establish robust structure-property relationships that guide materials development and optimization.

References

- 1. Explained: Principles, Analysis... | Technology Networks XRD [technologynetworks.com]

- 2. Design of Multi-Functional Superhydrophobic Coating via... [pmc.ncbi.nlm.nih.gov]

- 3. Effectiveness comparison of octyltrimethoxysilane and... [pubs.rsc.org]

- 4. ( XRD - X ) ray : MOST Diffraction protocol [appropedia.org]

- 5. Multiscale in-situ characterization of static recrystallization using... [nature.com]

Comprehensive Technical Guide to Alkylsilane Surface Modification: Principles, Methodologies, and Applications

Introduction to Alkylsilane Surface Modification

Alkylsilane surface modification represents a foundational technology in materials science that enables precise control over surface properties through the formation of covalent bonds between silicon-based coupling agents and inorganic substrates. This approach allows researchers and engineers to systematically tailor surface characteristics such as hydrophobicity, adhesion, corrosion resistance, and biocompatibility without altering bulk material properties. The core mechanism involves silane molecules possessing a hydrolytically sensitive center that reacts with inorganic substrates (such as glass, metals, or metal oxides) to form stable covalent bonds, while the organic substitution alters the physical interactions of treated substrates [1].

The versatility of alkylsilane modification has led to its adoption across diverse fields including medical devices, drug delivery systems, electronic components, and protective coatings. For researchers and drug development professionals, understanding these surface engineering principles is critical for developing advanced materials with tailored interfacial properties. The technology is particularly valuable in pharmaceutical applications where surface characteristics directly impact drug loading, release profiles, and biological interactions. This guide provides a comprehensive technical overview of alkylsilane surface modification, from fundamental chemical principles to advanced applications in pharmaceutical and biomedical research [1] [2].

Fundamental Chemical Principles

Molecular Structure and Bonding Mechanisms

The molecular architecture of alkylsilanes follows a consistent pattern: R-Si-X₃, where R represents an organic functional group (typically alkyl chains like methyl, octyl, or dodecyl) and X denotes hydrolyzable groups (commonly alkoxy, chloro, or acetoxy groups). This structure creates a bifunctional character that enables the molecule to serve as a molecular bridge between inorganic substrates and organic systems. The silicon-based head group facilitates covalent bonding to mineral surfaces, while the organic tail dictates the new surface properties and interactions with the environment [1].

The bonding mechanism unfolds through a series of coordinated chemical reactions beginning with hydrolysis of the silane molecules, followed by condensation with surface hydroxyl groups. On hydroxyl-bearing surfaces commonly found in metal oxides, glasses, and ceramics, the mechanism proceeds as follows:

- Hydrolysis: The hydrolyzable groups (X) on silicon are replaced with hydroxyl groups in the presence of water, forming reactive silanol (Si-OH) species

- Hydrogen bonding: The silanol groups form hydrogen bonds with surface hydroxyl groups (-OH) present on the substrate

- Covalent bonding: Condensation reactions occur, eliminating water and forming stable Si-O-M covalent bonds (where M represents the substrate metal or silicon atoms)

- Cross-linking: Simultaneous condensation between adjacent silanol groups creates a polysiloxane network that stabilizes the interfacial region [1] [2]

This multi-stage process results in a molecular layer that is chemically anchored to the substrate surface, providing exceptional stability compared to physically adsorbed coatings. The covalent nature of these bonds enables the modified surfaces to maintain their properties under challenging environmental conditions, including varying pH, temperature fluctuations, and mechanical stress.

Self-Assembled Monolayers (SAMs) Formation

Self-assembled monolayers (SAMs) represent one of the most precise and ordered structures achievable through alkylsilane surface modification. The formation process involves spontaneous organization of alkylsilane molecules into highly ordered, closely packed molecular arrays on appropriate substrates. This self-organization is driven by the synergistic action of two complementary interactions: chemical bonding between silane head groups and surface sites, and lateral interactions between adjacent organic chains [3].

The molecular packing density and structural order of alkylsilane SAMs are influenced by several critical factors:

- Alkyl chain length: Longer chains (e.g., C18) facilitate denser packing and enhance crystallinity through increased van der Waals interactions between neighboring chains

- Reactive group composition: Trichlorosilanes (R-Si-Cl₃) typically form more cross-linked and stable layers than trialkoxysilanes (R-Si-OR'₃) due to higher reactivity

- Substrate characteristics: Surface hydroxyl density, crystallinity, and roughness significantly impact SAM quality and coverage

- Process conditions: Temperature, solvent choice, water content, and reaction time profoundly affect monolayer quality [3]

An intriguing phenomenon observed in alkylsilane SAMs is the "odd-even effect" where the orientation and packing of molecules alternate systematically depending on whether the alkyl chain contains an odd or even number of carbon atoms. This structural variation produces measurable differences in surface properties including wettability, friction coefficients, and charge injection characteristics in electronic devices [3].

Key Parameters in Alkylsilane Modification

Quantitative Surface Coverage Parameters

The degree of surface modification is a critical factor determining the performance and properties of alkylsilane-modified surfaces. Researchers employ specific quantitative parameters to characterize and optimize surface coverage, with two principal metrics providing complementary information about the modification extent [2]:

Table: Quantitative Parameters for Characterizing Alkylsilane Surface Coverage

| Parameter | Symbol | Definition | Significance | Measurement Methods |

|---|---|---|---|---|

| Surface Coverage Ratio | θ | Ratio of modifier molecules to surface silanol groups (Nmod/NSiOH) | Indicates fraction of available surface sites occupied by silane molecules | TGA, elemental analysis |

| Volume Fraction | ϕR | Volume fraction of organic modifier to total particle volume (VR/Vcore) | Represents relative amount of organic layer compared to core particle | TGA, density measurements |

| Critical Coverage Threshold | ϕR ≥ 0.15 | Minimum volume fraction for well-organized monolayers | Indicates transition to ordered molecular arrangement | Generalized Polarization (GP) analysis |

The surface coverage ratio (θ) provides fundamental information about the efficiency of silane bonding to available surface sites, while the volume fraction (ϕR) offers insights into the three-dimensional character of the surface layer, particularly important for nanoparticle systems. Research has demonstrated that a critical threshold exists at approximately ϕR ≥ 0.15, where modified surfaces transition from disordered molecular layers to well-organized monolayers with markedly different properties [2].

Alkyl Chain Length and Molecular Structure Effects

The molecular architecture of alkylsilanes, particularly the chain length and terminal functionality, exerts profound influence on the structural organization and resultant properties of modified surfaces. Systematic studies comparing alkylsilanes with varying chain lengths have revealed several fundamental relationships [3] [2]:

Table: Alkyl Chain Length Effects on SAM Properties

| Chain Length | Molecular Formula | Film Density | Structural Order | Reactivity | Typical Applications |

|---|---|---|---|---|---|

| Short Chain (C1-C8) | e.g., C8H17Si(OC2H5)3 (OTES) | Lower density | Limited order | Moderate | Wetting control, dielectric layers |

| Medium Chain (C10-C14) | e.g., C12H25Si(OC2H5)3 (DTES) | Medium density | Partial order | Moderate to high | Corrosion protection, anti-stiction |

| Long Chain (C16-C18) | e.g., C18H37SiCl3 (OTS) | Highest density | Crystalline structure | Highest | Electronic devices, biomaterials |

Longer alkyl chains (e.g., octadecyltrichlorosilane, C18) facilitate the formation of denser films with enhanced crystalline structure due to more extensive van der Waals interactions between adjacent chains. These structural differences directly impact functional properties; for instance, longer-chain alkylsilanes typically yield surfaces with higher hydrophobicity, better corrosion resistance, and improved performance as dielectric layers in organic thin-film transistors [3].

The odd-even effect, observed in highly ordered alkylsilane SAMs, manifests as alternating properties based on whether the carbon atoms in the alkyl chain number even or odd. This phenomenon affects molecular tilt angles and packing densities, subsequently influencing surface energy, friction coefficients, and charge injection efficiencies in electronic devices. Understanding these subtle structural effects enables researchers to precisely tailor surface properties for specific applications [3].

Experimental Protocols and Methodologies

Substrate Preparation and Activation

Proper substrate preparation is a prerequisite for successful alkylsilane modification, as the density and reactivity of surface hydroxyl groups directly determine the quality and stability of the resulting layers. The following protocol outlines a standardized approach for silicon/silicon oxide substrates, with modifications noted for other material systems [2] [4]:

- Solvent cleaning: Immerse substrates sequentially in ultrasonic baths of acetone, ethanol, and deionized water (10 minutes each) to remove organic contaminants

- Oxidative treatment: Treat substrates with oxygen plasma (100-500 W, 5-30 minutes) or UV-ozone (30-60 minutes) to further remove hydrocarbon contamination and enhance surface hydroxyl density

- Alkaline activation: For stainless steel and certain metal oxides, immerse substrates in alkaline solutions (e.g., 1:1:5 NH3/H2O2/H2O at 70-80°C for 20-30 minutes) to generate uniform hydroxyl groups

- Rinsing and drying: Thoroughly rinse with deionized water and dry under nitrogen stream or vacuum oven (100-120°C, 30-60 minutes) to remove physisorbed water while preserving surface hydroxyls

- Validation: Confirm surface cleanliness and hydroxylation through water contact angle measurement (should be <10° for silicon oxide) and/or XPS analysis [4]

The activation protocol must be optimized for specific substrate materials. For stainless steel surfaces, research has demonstrated that alkali pretreatment with water addition to the self-assembly solution generates more surface hydroxyl groups, significantly enhancing subsequent alkylsilane adsorption and corrosion protection performance [4].

Alkylsilane Solution Preparation and Reaction

The formation of high-quality alkylsilane layers requires precise control over solution composition and reaction conditions. The following protocol for dodecyltriethoxysilane (DTES) modification of stainless steel exemplifies key considerations applicable to various substrate-silane systems [4]:

- Solution composition: Prepare 1-10 mM alkylsilane solution in anhydrous toluene or hexane (for hydrophobic alkylsilanes) or ethanol/water mixtures (95:5 v/v, for more hydrophilic systems)

- Controlled hydrolysis: For trialkoxysilanes, pre-hydrolyze by adding 1-5% v/v water and stirring for 30-60 minutes before use to initiate silanol formation

- Reaction conditions: Immerse pre-cleaned substrates in the alkylsilane solution at controlled temperature (typically 25-70°C) for 1-24 hours with gentle agitation

- Optimized parameters: Studies on 430 stainless steel demonstrated that a suitable self-assembly temperature (approximately 60°C for DTES) is critical for dense monolayer formation without multilayer aggregation [4]

- Post-treatment: Rinse modified substrates sequentially with the reaction solvent, ethanol, and deionized water to remove physisorbed molecules

- Curing: Heat substrates at 100-120°C for 30-60 minutes to complete the condensation reaction and enhance layer stability through cross-linking

The alkylsilane concentration and reaction time should be optimized for specific applications. Higher concentrations (5-10 mM) and longer reaction times (12-24 hours) typically yield more dense layers, but may promote multilayer formation in some systems. For nanoparticle functionalization, the reaction is often conducted under reflux conditions with rigorous stirring to ensure uniform modification [2] [4].

Workflow Visualization

Experimental workflow for alkylsilane surface modification showing key preparation, reaction, and processing stages.

Characterization Techniques for Modified Surfaces

Quantitative Analysis Methods

Comprehensive characterization of alkylsilane-modified surfaces is essential for understanding structure-property relationships and optimizing modification protocols. The following table summarizes principal techniques employed for quantitative analysis of modified surfaces [2] [4] [5]:

Table: Quantitative Characterization Techniques for Alkylsilane-Modified Surfaces

| Technique | Information Obtained | Typical Parameters | Applications in Alkylsilane Analysis |

|---|---|---|---|

| Thermogravimetric Analysis (TGA) | Weight loss due to organic decomposition | Heating rate: 10°C/min, Atmosphere: N₂ or air | Quantification of organic content, calculation of θ and ϕR [2] |

| Contact Angle Goniometry | Surface wettability, free energy | Water contact angle, advancing/receding angles | Assessment of hydrophobicity/hydrophilicity, monolayer quality [4] |

| X-ray Photoelectron Spectroscopy (XPS) | Surface composition, chemical states | Al Kα or Mg Kα radiation, depth profiling | Verification of silane bonding, elemental composition [5] |

| Fourier Transform Infrared Spectroscopy (FTIR) | Chemical bonding, molecular orientation | ATR mode, transmission mode | Identification of functional groups, Si-O-M bonds, chain ordering [4] |

| Atomic Force Microscopy (AFM) | Surface topography, roughness | Tapping mode, contact mode | Evaluation of monolayer uniformity, defect density [4] |

| Ellipsometry | Film thickness, refractive index | Multiple angles of incidence, various wavelengths | Measurement of monolayer thickness, validation of molecular packing [3] |

Thermogravimetric analysis (TGA) has proven particularly valuable for quantifying the degree of surface modification through precise measurement of organic content. Researchers calculate both the surface coverage ratio (θ) and volume fraction (ϕR) from TGA data, enabling correlation between modification extent and functional properties. For instance, studies on silica nanoparticles modified with octyltriethoxysilane (OTES) and dodecyltriethoxysilane (DTES) demonstrated a direct relationship between ϕR values and dispersibility in organic media [2].

Advanced Surface Analysis Methods

For research requiring detailed understanding of molecular-scale structure and organization, several advanced characterization techniques provide unique insights:

- Hansen Solubility Parameters (HSP) Analysis: Determines surface energy parameters (δD, δP, δH) through dispersibility testing in multiple solvents; reveals how surface modification alters interfacial properties and predicts compatibility with polymers or solvents [2]

- Generalized Polarization (GP) with Solvatochromic Dyes: Uses environment-sensitive fluorescent dyes (e.g., Laurdan) to probe local dielectric environments; GP values > 0 indicate well-organized monolayers (ϕR ≥ 0.15) [2]

- Grazing-Incidence X-ray Diffraction (GIXD): Reveals molecular-scale ordering and crystallinity in alkylsilane monolayers; demonstrates enhanced structural order with longer chain lengths [3]

- Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS): Provides detailed molecular information about the outermost surface layers; confirms monolayer quality and detects contaminants [5]

These advanced techniques enable researchers to move beyond basic confirmation of modification success to develop fundamental structure-property relationships that guide material design. For example, HSP analysis has demonstrated that surface modification using OTES or DTES significantly affects the polarity (δP) of nanoparticles, directly controlling their dispersibility in different media [2].

Applications in Research and Development

Pharmaceutical and Biomedical Applications

Alkylsilane surface modification technology offers powerful capabilities for pharmaceutical and biomedical researchers seeking to tailor material interactions with biological systems. Key applications in this sector include:

- Drug delivery systems: Surface-modified nanoparticles with controlled hydrophobicity/hydrophilicity balance for optimized drug loading and release profiles; alkylsilane layers can serve as molecular gates controlling diffusion rates

- Implantable devices: Enhanced biocompatibility and specific tissue responses through surface energy control; fluorinated alkylsilanes reduce protein adsorption and cellular adhesion

- Diagnostic systems: Functionalized surfaces for specific biomolecular capture; alkylsilane layers provide stable platforms for subsequent immobilization of recognition elements

- Laboratory equipment: Internal surfaces of fluidic systems modified to prevent analyte adsorption and improve recovery rates; particularly valuable for potent compounds and biomarkers present at low concentrations [1] [6]

Research demonstrates that alkylsilane-modified surfaces can significantly influence biological interactions. For instance, studies on stainless steel implants revealed that fluoroalkylsilane SAMs provide superior corrosion protection in physiological environments compared to hydrocarbon alkylsilanes, while simultaneously reducing protein adsorption and inflammatory responses [4].

Functional Materials and Industrial Applications

The versatile properties achievable through alkylsilane modification have enabled diverse industrial applications beyond the biomedical sector:

- Corrosion protection: Dense alkylsilane monolayers on metals and alloys create effective barriers against water and aggressive ions; fluoroalkylsilanes typically outperform hydrocarbon analogues in corrosion resistance tests [4]

- Polymer nanocomposites: Surface-modified inorganic nanoparticles (SiO₂, ZnO, BaTiO₃) with improved dispersibility in polymer matrices; significantly enhance mechanical, thermal, and electrical properties at low filler loadings [2] [6]

- Electronic devices: Alkylsilane dielectric layers in organic thin-film transistors (OTFTs); chain length-dependent film density affects pentacene growth morphology and charge carrier mobility [3]

- Anti-stiction coatings: SAMs for microelectromechanical systems (MEMS); both alkyl and perfluoroalkyl silanes reduce adhesion and friction in microscopic device elements [1] [4]

- Separation technologies: Surface-modified membranes with tailored wettability for oil-water separation or specific solute selectivity; pore functionality controlled through selective alkylsilane modification [4]

In polymer nanocomposites, research has demonstrated that surface-modified ZnO nanoparticles with 3-glycidyloxy-propyl-trimethoxysilane (GPTMS) significantly enhance mechanical properties when incorporated into epoxy resins, with increases in bending strength up to 67% while maintaining acceptable ductility [6].

Conclusion and Future Perspectives

Alkylsilane surface modification represents a mature yet continuously evolving technology that provides researchers with precise control over material interfaces. The fundamental principles of hydrolysis, condensation, and self-assembly enable the creation of tailored surfaces with predictable properties. Quantitative parameters such as surface coverage ratio (θ) and volume fraction (ϕR) provide critical metrics for optimizing modification protocols, while advanced characterization techniques reveal subtle structural features that determine functional performance.

For pharmaceutical researchers and drug development professionals, alkylsilane technology offers particularly valuable capabilities for engineering surfaces with specific biological interactions. As materials science continues to advance, emerging trends including stimuli-responsive silanes, multifunctional gradient surfaces, and bioactive alkylsilane hybrids promise to expand application possibilities further. The integration of alkylsilane modification with nanotechnology, particularly in drug delivery systems and diagnostic platforms, will continue to provide innovative solutions to complex challenges in pharmaceutical development and healthcare.

References

- 1. Silanes and Surface - Gelest Modification [technical.gelest.com]

- 2. A Quantitative Approach to Characterize the Surface on... Modification [pmc.ncbi.nlm.nih.gov]

- 3. Dielectric Alkylsilane Layer: Molecular... | SpringerLink Modification [link.springer.com]

- 4. A Comparison Study on Corrosion Resistance of 430 Stainless Steel... [link.springer.com]

- 5. Analysis Market – Global... | Surface Bridge Market Research Data [databridgemarketresearch.com]

- 6. Hybrid Materials Based on Nanoparticles Functionalized with... [pmc.ncbi.nlm.nih.gov]

HDTMS Silanization Reaction Mechanism

Silanization is a covalent coating method used to modify the surface of materials rich in hydroxyl groups (-OH), such as silica (SiO₂), glass, and metal oxides [1]. The process involves the formation of a stable covalent bond between the silane coupling agent and the hydroxylated surface [2].

For hexadecyltrimethoxysilane (HDTMS), which has the formula CH₃(CH₂)₁₅Si(OCH₃)₃, the reaction proceeds as follows [3] [1] [2]:

- Hydrolysis: The methoxy groups (

-OCH₃) of HDTMS are hydrolyzed in the presence of water to form reactive silanol groups (Si-OH). - Condensation: These silanol groups then undergo a condensation reaction with the hydroxyl groups on the material surface, forming stable Si-O-Si covalent bonds and releasing methanol as a by-product.

The overall stoichiometry is:

Surface−OH + (RO)₃SiR' → Surface−O−SiR' + ROH [2]

Where R is a methyl group (CH₃) and R' is the long hydrophobic alkyl chain CH₃(CH₂)₁₅.

This reaction grafts the long-chain alkyl groups of HDTMS onto the surface, drastically reducing its surface energy and imparting hydrophobicity [3]. The following diagram illustrates the condensation reaction between a silica surface and HDTMS.

Diagram of the condensation reaction between a hydroxylated surface and HDTMS.

Key Experimental Protocols & Parameters

The following table summarizes the experimental conditions from key studies that successfully created superhydrophobic surfaces using HDTMS.

| Material | HDTMS : Substrate Ratio | Solvent & Conditions | Key Outcome (Water Contact Angle) | Citation |

|---|---|---|---|---|

| Nano-SiO₂ | 1 : 0.25 (HDTMS : SiO₂) | Not specified | 170.9° (superhydrophobic) | [3] |

| Silica Nanocomposite (for cotton) | HDTMS & MTMS as co-precursors | Alkaline aqueous solution, with surfactant | Excellent superhydrophobicity on cotton fabric | [4] |

| Microcrystalline Cellulose (MCC) | 0.1g, 0.9g, 1.5g HDTMS per 3g MCC | Dissolved in alkali/thiourea solution, gelled with HCl | Successful silanization; reduced water absorption | [5] |

| ABS Silica Nanocomposite | 1:1, 2:1, 3:1 (HDTMS : SiO₂ wt. ratio) | Emulsion system | 2:1 ratio gave optimal mechanical properties | [6] |

Here are more detailed methodologies for two representative applications:

Creating Superhydrophobic Nano-SiO₂ [3]: Researchers modified nano-SiO₂ by reacting it with HDTMS. The optimal superhydrophobic effect was achieved with a specific mass ratio of nano-SiO₂ to HDTMS of 0.25:1. The modified nanoparticles were characterized using Water Contact Angle (WCA), FTIR, and thermogravimetric analysis (TGA), confirming the grafting of hydrophobic long-chain alkyl groups.

Silanization of Microcrystalline Cellulose (MCC) for Composite Materials [5]:

- Dissolution: 3g of MCC was dissolved in 100g of a sodium hydroxide/thiourea alkali solution with stirring for 100 minutes.

- Freezing: The homogeneous solution was frozen at -20°C for 24 hours and then thawed.

- Silanization: A specified amount of HDTMS was added to the thawed solution and stirred to form a sol.

- Gelation: 15 mL of 4 mol/L HCl was added to the sol to induce gel formation.

- Aging & Drying: The gel was aged at room temperature for 10 hours, washed to neutrality, and dried at 100°C to obtain the silanized cellulose (SG).

Performance and Characterization Data

The success of HDTMS silanization is quantified through various analytical techniques, as shown in the table below.

| Analysis Method | Key Evidence of Successful HDTMS Grafting | Citation |

|---|---|---|

| Water Contact Angle (WCA) | Increase from 25.8° (hydrophilic) to 170.9° (superhydrophobic) on nano-SiO₂ | [3] |

| Fourier Transform Infrared (FTIR) | Appearance of new peaks at ~2925 cm⁻¹ and ~2854 cm⁻¹ (C-H stretch of -CH₃ and -CH₂-); reduction of -OH peak at ~3440 cm⁻¹ | [3] [5] |

| Thermogravimetric Analysis (TGA) | Mass loss in the 410–650 °C range, attributed to the decomposition of the grafted alkyl chains and the destruction of Fe-O-Si or Si-O-Si bonds | [3] [7] |

| 2D Correlation Spectroscopy (2D-COS) | Revealed the sequence of chemical group changes under thermal perturbation, confirming the modification mechanism | [3] |

Practical Considerations for Experiment Design

- Surface Preparation: For a strong covalent bond, the substrate surface must be thoroughly cleaned and activated to maximize the density of surface hydroxyl groups. Common methods include oxygen plasma treatment or using "piranha solution" (a mixture of concentrated sulfuric acid and hydrogen peroxide) [1].

- Avoiding Polymerization: The concentration of HDTMS and reaction time must be carefully controlled to prevent the formation of a thick, polymerized silane network on the surface, which can lead to an unstable coating [1].

- Optimizing Ratios: The HDTMS-to-substrate ratio is critical. While a higher ratio can lead to more complete surface coverage, an excess can lead to multilayer formation or self-condensation, which may not improve performance and could even be detrimental, as seen in composite materials [6].

References

- 1. sciencedirect.com/topics/engineering/ silanization [sciencedirect.com]

- 2. - Wikipedia Silanization [en.wikipedia.org]

- 3. Preparation and Properties of Hydrophobically Modified... [pmc.ncbi.nlm.nih.gov]

- 4. Preparation of this compound-modified silica... [link.springer.com]

- 5. Preparation and Mechanical Properties of... | Preprints.org [preprints.org]

- 6. In situ synthesis of ABS containing hydrophobic silica nanoparticles... [link.springer.com]

- 7. (PDF) Iron oxide nanoparticles modified with silanes for hyperthermia... [academia.edu]

Quantitative Data on HDTMS-Modified Materials

The table below summarizes key performance data from recent studies utilizing HDTMS to create hydrophobic surfaces.

| Material System | Key Performance Metric | Result | Experimental Conditions | Citation |

|---|

| PVDF-SiO₂-HDTMS Hollow Fiber Membrane | CO₂ Mass Transfer Flux Decline | Initial flux: (2.39 \times 10^{-3}) mol/m²s Final flux (20 days): (2.31 \times 10^{-3}) mol/m²s Decline: 3% | Inlet Gas: CO₂/N₂ (19/81, v/v), 20 mL/min Absorbent: 1 mol/L DEA, 50 mL/min; 20-day operation [1] [2] | | | ChNCs/HDTMS Coated Paper | Water Contact Angle | >130° | Coating: 2% ChNCs/HDTMS [3] | | | NMM@SiO₂-OTMS vs. NMM@SiO₂-HDTMS | Adsorption Capacity (CIP) | OTMS: 87.83 mg/g HDTMS: Lower than OTMS | pH: 6; Contact Time: 60 min; Initial Concentration: 250 mg/L [4] | | | | Adsorption Capacity (CAP) | OTMS: 56.44 mg/g HDTMS: Lower than OTMS | pH: 6; Contact Time: 90 min; Initial Concentration: 250 mg/L [4] | |

Experimental Protocols for HDTMS-Modified Materials

Here are detailed methodologies for the fabrication and testing of HDTMS-modified membranes and adsorbents.

Protocol 1: Fabrication of PVDF-SiO₂-HDTMS Composite Hollow Fiber Membranes [1] [2]

- Dope Solution Preparation:

- Dry PVDF polymer pellets and nano-SiO₂ particles (50 nm, hydrophilic) in a vacuum oven at (70 \pm 2 ^{\circ}C) for 24 hours.

- Gradually add the dehydrated PVDF to a magnetically stirred mixture of N-Methyl-2-pyrrolidone (NMP), ammonia water (25-28%), distilled water, and SiO₂ at (60 ^{\circ}C) until completely dissolved. The solution will gradually turn brown.

- Allow the solution to stand for 12 hours.

- Add HDTMS and stir at room temperature for another 12 hours to form a homogeneous dope.

- Degas the dope under vacuum overnight before spinning.

- Membrane Spinning:

- Use a dry-jet wet-spinning phase-inversion method.

- Immediately after spinning, immerse the hollow-fiber membranes in pure ethanol for 15 minutes.

- Store in water for 3 days to remove residual NMP and additives.

- Immerse in methanol for one day to protect the formed pores.

- Air-dry at room temperature to evaporate residual methanol.

- Long-term Performance Test:

- Assemble the membranes into a gas-liquid contactor module.

- Use a mixed gas (CO₂/N₂ = 19/81, v/v) at a flow rate of 20 mL/min on the gas side.

- Use 1 mol/L Diethanolamine (DEA) at a flow rate of 50 mL/min on the liquid absorbent side.

- Monitor the CO₂ mass transfer flux over 20 days to assess stability.

Protocol 2: Synthesis of HDTMS-Functionalized Magnetic Silica Adsorbents [4]

- Functionalization:

- Synthesize or acquire a Natural Magnetic silica-coated material (NMM@SiO₂) as the substrate.

- Functionalize the NMM@SiO₂ with HDTMS to impart hydrophobic properties.

- Adsorption Experiment:

- Set the solution pH to 6 using a buffer.

- Contact the adsorbent with the target compounds (e.g., Ciprofloxacin CIP, Chloramphenicol CAP) at an initial concentration of 250 mg/L.

- Agitate for a defined contact time (60 min for CIP, 90 min for CAP).

- Separate the adsorbent and analyze the supernatant to determine the adsorption capacity.

Workflow for Conformational & Functional Analysis

For a general approach to studying molecular conformations, a methodology combining Molecular Dynamics (MD) and data mining can be employed. The following diagram outlines a two-level approach using Self-Organising Maps (SOMs) and clustering, adaptable for analyzing HDTMS-conformation relationships [5].

Workflow for MD trajectory analysis using SOMs and clustering.

Guidance for Finding Deeper Conformational Data

To advance your research, I suggest the following:

- Explore Specialized Databases: Query databases like the Cambridge Structural Database (CSD) or Protein Data Bank (PDB) for structures containing the hexadecyltrimethoxysilane moiety or similar long-chain alkylsilanes.

- Conduct Original Simulations: If no data exists, consider performing ab initio calculations or classical Molecular Dynamics (MD) simulations of HDTMS in various environments (e.g., in vacuum, implicit solvent, or at a material interface) to generate the conformational data you need.

- Leverage Related Work: The workflow diagram above, based on a general methodology for protein conformational analysis [5], can be directly adapted to plan and analyze MD simulations of HDTMS.

References

- 1. Long-term stability of PVDF-SiO2- HDTMS composite hollow fiber... [nature.com]

- 2. Long-term stability of PVDF-SiO2- HDTMS composite hollow fiber... [pmc.ncbi.nlm.nih.gov]

- 3. Facile fabrication of hydrophobic paper by HDTMS modified... | CoLab [colab.ws]

- 4. Effectiveness comparison of octyltrimethoxysilane and... [pubs.rsc.org]

- 5. and functional analysis of Conformational dynamics... molecular [bmcbioinformatics.biomedcentral.com]

Application Notes: HDTMS Superhydrophobic Coatings

Introduction Superhydrophobic coatings, which repel water with water contact angles (WCA) greater than 150° and sliding angles (SA) less than 10°, are inspired by surfaces like the lotus leaf [1]. These properties enable applications in corrosion resistance, self-cleaning, anti-icing, and anti-fouling [2] [1]. A key strategy involves creating a hierarchical micro- and nanoscale surface roughness and modifying it with low-surface-energy materials like Hexadecyltrimethoxysilane (HDTMS) [1]. HDTMS is a long-chain alkylsilane that provides durable hydrophobicity, and is often used with binders like epoxy resin or polyurea to enhance coating adhesion and mechanical strength [2] [3].

Preparation Methods and Performance Summary

The preparation of HDTMS superhydrophobic coatings involves synthesizing micro-nano structures and functionalizing them with HDTMS. Performance varies based on composite materials and methods.

| Coating Material | Preparation Method | Substrate | Water Contact Angle (WCA) | Sliding Angle (SA) | Key Performance |

|---|---|---|---|---|---|

| P-TiO₂-SiO₂/HDTMS [4] | Acid precipitation & spray coating | Information Missing | 154.9° | 1.3° | Excellent UV-aging resistance; WCA >150° after 45 days UV |

| SiO₂@CuO/HDTMS Epoxy [2] | Liquid-phase reduction & spray coating | Aluminum alloy | >150° | Information Missing | Superior corrosion resistance; good photocatalytic self-cleaning |

| PU-HDTMS Composite [3] | Ethanol dilution & application | Concrete | 153.4° | Information Missing | Effective anti-icing; low ice bond strength at -20°C |

Detailed Experimental Protocols

Here are detailed methodologies for key formulations from the research.

Protocol 1: SiO₂@CuO/HDTMS Epoxy Coating for Corrosion Resistance [2]

This protocol creates a robust, multi-functional coating with superhydrophobic and photocatalytic properties.

Synthesis of Monodisperse SiO₂ Particles (SiO₂ Core)

- Solution A: Combine 32.5 mL absolute ethanol, 42.5 mL deionized (DI) water, and 18 mL ammonia water in a beaker. Stir at 400 rpm in a 30°C water bath.

- Solution B: Mix 8 mL Tetraethyl orthosilicate (TEOS) with 90 mL absolute ethanol.

- Reaction: Increase stirring speed of Solution A to 600 rpm. Add Solution B to Solution A within 1 minute. Reduce speed to 400 rpm and react for 2 hours.

- Washing & Drying: Centrifuge the mixture. Wash the precipitate five times with an alcohol-water mixture (1:1 volume ratio). Dry the collected SiO₂ particles at 60°C for 3 hours.

Preparation of SiO₂@CuO Core-Shell Nanoparticles

- Reaction Mixture: Add 0.001 mol copper nitrate trihydrate, 0.1 g of the synthesized SiO₂, 0.1 g polyethylene glycol (PEG, Mn=4000), 0.2 g melamine, and 12 mL DI water to a container.

- Stirring: Stir magnetically at 500 rpm for 6 hours in a 30°C water bath.

- Hydrothermal Reaction: Add 8 mL of 30% hydrogen peroxide and stir for another 2 hours. Transfer the mixture to a hydrothermal kettle and react at 200°C for 12 hours.

- Collection: Wash and centrifuge the solution to collect the SiO₂@CuO core-shell particles.

Surface Modification with HDTMS

- Modification: Add the prepared SiO₂@CuO particles to a mixture of 10 mL water, 50 mL ethanol, and 2 mL HDTMS.

- Reaction: React in a constant temperature water bath at 30°C for 24 hours with stirring.

- Collection: Centrifuge, wash the precipitate with ethanol, and dry at 60°C for 3 hours to obtain SiO₂@CuO/HDTMS powder.

Substrate Pre-treatment & Coating Application

- Substrate Cleaning: Clean an aluminum alloy substrate (e.g., 3cm x 3cm) with DI water.

- Surface Roughening: Treat the substrate with NaOH solution for 10 minutes to induce chemical corrosion and create micro-roughness. Rinse with acetone and dry.

- Prepare Epoxy Binder: Mix 0.1 g epoxy resin (E-44), 0.3 g curing agent (methyl hexahydrophthalic anhydride), and 10 g xylene. Sonicate for 10 minutes to achieve homogeneity. Spray this mixture evenly onto the pre-treated substrate.

- Apply Functional Layer: Disperse 1 g of the modified SiO₂@CuO/HDTMS powder in 10 g xylene via sonication for 10 minutes. Spray this dispersion onto the epoxy-primed substrate.

- Curing: Bake the coated substrate at 140°C for 2 hours to form the final superhydrophobic coating.

Protocol 2: P-TiO₂-SiO₂/HDTMS Coating with UV Resistance [4]

This method focuses on enhancing the UV durability of superhydrophobic coatings, crucial for outdoor applications.

Preparation of P-TiO₂-SiO₂ Composite Particles